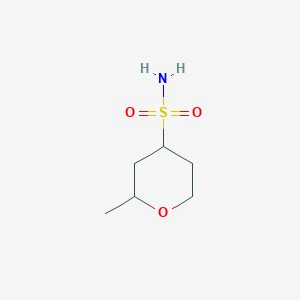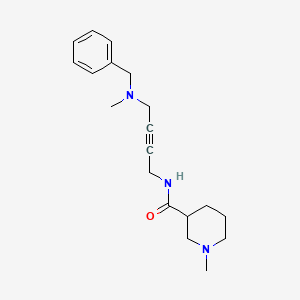
4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide, also known as EFHF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide, also known as 4-ethoxy-3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide. Each section focuses on a unique application field.
Pharmaceutical Development
This compound has potential applications in pharmaceutical development due to its unique chemical structure. The presence of both sulfonamide and fluorine groups can enhance the compound’s bioavailability and metabolic stability. These properties make it a promising candidate for the development of new drugs targeting various diseases, including cancer and bacterial infections .
Antimicrobial Agents
The sulfonamide group in this compound is known for its antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit the growth of bacteria and fungi. This compound could be explored as a potential antimicrobial agent, particularly in the development of new antibiotics to combat resistant strains of bacteria .
Catalysis in Organic Synthesis
In organic synthesis, this compound can serve as a catalyst or a reagent. The presence of the ethoxy and fluoro groups can facilitate various chemical reactions, including nucleophilic substitutions and electrophilic additions. This makes it valuable in the synthesis of complex organic molecules, which are essential in the production of pharmaceuticals and agrochemicals .
Material Science
The unique structural features of this compound can be utilized in material science. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation. This application is particularly relevant in the development of advanced materials for industrial applications .
Biochemical Research
In biochemical research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural components allow it to interact with various biological molecules, making it useful in the investigation of biochemical processes and the development of enzyme inhibitors .
Agricultural Chemistry
This compound has potential applications in agricultural chemistry, particularly as a pesticide or herbicide. The sulfonamide group can disrupt the metabolic processes of pests and weeds, making it an effective agent in protecting crops and enhancing agricultural productivity .
Environmental Science
In environmental science, this compound can be used in the detection and removal of pollutants. Its chemical properties allow it to bind with heavy metals and other contaminants, facilitating their removal from water and soil. This application is crucial in efforts to mitigate environmental pollution and promote sustainability .
Medicinal Chemistry
Finally, in medicinal chemistry, this compound can be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new treatments for various diseases, including inflammatory and autoimmune disorders .
Propriétés
IUPAC Name |
4-ethoxy-3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S/c1-2-20-12-4-3-10(7-11(12)14)21(17,18)15-8-13(16)5-6-19-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZSQJXKARKFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide](/img/structure/B2728484.png)

![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)


![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)

